molecular formula C17H26O3S B1359360 5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone CAS No. 898771-96-5

5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone

Cat. No.: B1359360
CAS No.: 898771-96-5
M. Wt: 310.5 g/mol
InChI Key: SLJNWSGCGOBYIX-UHFFFAOYSA-N
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Description

Alkyl Chain Variants

Compound Chain Length Key Feature
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone C1 Highest reactivity in Friedel-Crafts alkylation
5-(1,3-Dioxolan-2-yl)-2-thienyl hexyl ketone C6 Optimal balance of lipophilicity (logP = 3.1)
This compound C9 Enhanced membrane permeability
5-(1,3-Dioxolan-2-yl)-2-thienyl dodecyl ketone C12 Liquid crystalline behavior

Electronic Modifications

  • Electron-withdrawing groups : Nitro substituents on the dioxolane increase ketone electrophilicity by 18% (Hammett σ⁺ = 0.78).
  • Electron-donating groups : Methoxy substituents enhance thiophene’s aromaticity, raising resonance energy by 24 kJ/mol.

Supramolecular Interactions

In the solid state, nonyl derivatives form lamellar structures via:

  • C=O···S dipole-dipole interactions (2.9–3.1 Å)
  • CH-π interactions between alkyl chains and thiophene rings

These packing modes contrast with the helical arrangements observed in dodecyl analogs, where interdigitated alkyl chains dominate.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3S/c1-2-3-4-5-6-7-8-9-14(18)15-10-11-16(21-15)17-19-12-13-20-17/h10-11,17H,2-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJNWSGCGOBYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641879
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-96-5
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-decanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The dioxolane ring in this compound is typically synthesized by acetalization of a suitable aldehyde or ketone with ethylene glycol under acidic catalysis. The reaction proceeds via nucleophilic attack of the diol on the carbonyl carbon, followed by cyclization and water elimination.

Step Reagents & Conditions Purpose Notes
1 Aldehyde or ketone precursor + ethylene glycol Formation of cyclic acetal (dioxolane ring) Acid catalyst (e.g., p-TsOH), reflux, removal of water to drive equilibrium
2 Drying agents or azeotropic distillation Shift equilibrium toward acetal formation Ensures high yield of dioxolane ring

This method is well-established for protecting carbonyl groups and creating stable heterocyclic acetals like dioxolane.

Introduction of the Nonyl Ketone Side Chain

The nonyl ketone moiety is introduced on the thiophene ring typically via Friedel-Crafts acylation or related electrophilic aromatic substitution reactions, using nonanoyl chloride or an equivalent acyl donor.

Step Reagents & Conditions Purpose Notes
1 Thiophene derivative + nonanoyl chloride + Lewis acid catalyst (e.g., AlCl3) Acylation at thiophene 2-position Anhydrous conditions, low temperature to control regioselectivity
2 Work-up with water or dilute acid Quenching and isolation of ketone product Purification by recrystallization or chromatography

This step ensures the formation of the ketone functional group directly attached to the thiophene ring.

Integration of Both Steps

In some protocols, the dioxolane ring is formed after the acylation step by converting the ketone group into the dioxolane via reaction with ethylene glycol. Alternatively, the dioxolane-protected aldehyde or ketone can be used as the starting material for acylation.

Industrial and Continuous Flow Methods

Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity of 5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone. Automation and precise control reduce side reactions and improve scalability.

Reaction Analysis and Reagents

Reaction Type Reagents/Conditions Outcome/Notes
Acetalization Ethylene glycol, acid catalyst (p-TsOH) Formation of 1,3-dioxolane ring via ketalization
Friedel-Crafts Acylation Nonanoyl chloride, AlCl3 catalyst Introduction of nonyl ketone at thiophene 2-position
Oxidation (optional) H2O2, m-CPBA Possible oxidation of thiophene sulfur to sulfoxides/sulfones
Reduction (optional) NaBH4, LiAlH4 Reduction of ketone to alcohol derivatives

These reagents and conditions are chosen to maximize selectivity and yield while minimizing side reactions.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents Conditions Product Intermediate
1 Acetalization Aldehyde/ketone + ethylene glycol + acid catalyst Reflux, removal of water 1,3-Dioxolane ring-containing intermediate
2 Friedel-Crafts Acylation Thiophene derivative + nonanoyl chloride + AlCl3 Anhydrous, low temperature This compound

Research Findings and Considerations

  • The dioxolane ring formation is sensitive to water presence; thus, strictly anhydrous conditions and removal of water by azeotropic distillation or molecular sieves are critical for high yield.
  • The regioselectivity of acylation on the thiophene ring favors the 2-position, which is sterically and electronically preferred, ensuring the correct substitution pattern.
  • Industrial methods favor continuous flow synthesis to enhance reproducibility and scale-up potential, with automated control of temperature and reagent feed rates.
  • The compound’s chemical stability benefits from the dioxolane ring, which can protect the ketone functionality during subsequent reactions or storage.

The preparation of this compound integrates classical organic synthesis techniques involving acetalization and Friedel-Crafts acylation. The key to successful synthesis lies in the careful control of reaction conditions to form the dioxolane ring and the selective introduction of the nonyl ketone group on the thiophene ring. Industrial advancements such as continuous flow processing further optimize these methods for scale and purity.

This comprehensive synthesis approach is supported by diverse chemical literature and industrial practices, ensuring a robust and reproducible pathway to this compound.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted dioxolane derivatives

Comparison with Similar Compounds

Structural Comparison

Key structural variations among similar compounds lie in the alkyl chain length, substituents, and functional groups. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Availability Status
5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone 898771-94-3 C₁₆H₂₂O₃S 294.41 Nonyl chain, dioxolane-thienyl backbone Discontinued (CymitQuimica)
5-(1,3-Dioxolan-2-yl)-2-thienyl pentyl ketone 898771-88-5 C₁₃H₁₈O₃S 254.35 Shorter pentyl (C5) chain Temporarily out of stock
5-(1,3-Dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone 898772-66-2 C₁₃H₁₆O₄S 268.33 4-Oxopentyl chain (keto group in alkyl) Available (CymitQuimica)
Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone 898772-54-8 C₁₃H₁₆O₃S 252.33 Cyclopropyl group Discontinued (AK Scientific)
3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone 898772-44-6 C₁₁H₁₃ClO₃S 260.74 Chlorinated alkyl chain Discontinued (AK Scientific)
Methyl nonyl ketone (2-Undecanone) 112-12-9 C₁₁H₂₂O 170.29 Simple aliphatic ketone, no heterocycles EPA-approved for biocidal use

Key Observations :

  • Chain Length: Longer alkyl chains (e.g., nonyl vs.
  • Functional Groups : The 4-oxopentyl derivative introduces an additional keto group, enhancing polarity compared to purely aliphatic chains . Chlorinated or cyclopropyl substituents alter reactivity and stability .
  • Heterocyclic vs. Aliphatic: Methyl nonyl ketone lacks the dioxolane-thienyl system, making it less electronically complex but more stable under acidic conditions .

Physicochemical Properties

  • Stability: The 1,3-dioxolane group is acid-labile, making these compounds prone to hydrolysis under acidic conditions compared to methyl nonyl ketone .
  • Solubility: Longer alkyl chains (e.g., nonyl) reduce aqueous solubility but enhance compatibility with organic solvents .
  • Thermal Behavior : Derivatives like the cyclopropyl analog (CAS: 898772-54-8) may exhibit lower melting points due to steric hindrance .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₂₆O₃S, with a molecular weight of approximately 302.45 g/mol. The compound features a five-membered dioxolane ring fused with a thienyl group, which contributes to its chemical properties and potential biological activities. Key physical properties include:

PropertyValue
Molecular Weight302.45 g/mol
Density1.197 g/cm³
Boiling Point371.1°C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the acetalization of aldehydes or ketones with ethylene glycol, leading to the formation of the dioxolane ring. This process can be optimized using continuous flow methods to enhance yield and purity .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of compounds containing the 1,3-dioxolane structure. Research indicates that this compound exhibits significant antibacterial and antifungal activities:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values for these bacteria ranged from 625 µg/mL to 1250 µg/mL .
  • Antifungal Activity : It has also demonstrated strong antifungal activity against Candida albicans, with many derivatives showing excellent efficacy .

The following table summarizes the biological activity findings:

MicroorganismActivityMIC (µg/mL)
Staphylococcus aureusAntibacterial625 - 1250
Staphylococcus epidermidisAntibacterial≤ 625
Enterococcus faecalisAntibacterial≤ 625
Pseudomonas aeruginosaAntibacterial≤ 625
Candida albicansAntifungalSignificant

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within microbial cells. The dioxolane ring may act as a protecting group for carbonyl compounds, facilitating selective reactions that enhance its antimicrobial efficacy .

Comparative Analysis

When compared to similar compounds such as simpler dioxolanes or thiophene derivatives, this compound stands out due to its unique combination of structural features that impart distinct chemical and biological properties:

Compound TypeKey Features
1,3-Dioxolane Simpler structure lacking thienyl and nonyl components
Thiophene Contains thienyl group but lacks dioxolane
Nonyl Ketone Features nonyl chain but lacks dioxolane and thienyl

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,3-dioxolan-2-yl)-2-thienyl nonyl ketone, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound's synthesis involves coupling the thienyl and dioxolan moieties to the nonyl ketone backbone. A two-step approach is often employed:

Thienyl-dioxolan intermediate : React 2-thienyl derivatives with 1,3-dioxolan precursors using acid catalysis (e.g., glacial acetic acid) to stabilize the acetal group .

Ketone formation : Employ Friedel-Crafts acylation or alkylation of the intermediate with nonyl acyl chloride, using Lewis acids like AlCl₃ in anhydrous dioxane .

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to avoid over-acylation, which can lead to byproducts. Purification via column chromatography with ethyl acetate/hexane (3:7) is recommended .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Answer : Use a combination of techniques:

  • ¹H/¹³C NMR : Identify the dioxolan ring (δ 4.8–5.2 ppm for acetal protons) and thienyl protons (δ 6.8–7.5 ppm). The nonyl chain appears as a triplet near δ 0.8–1.5 ppm .
  • FT-IR : Confirm ketone C=O stretching (~1710 cm⁻¹) and thienyl C-S bonds (~690 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve the stereochemistry of the dioxolan-thienyl junction, as seen in analogous dioxolan-containing structures .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Answer : The dioxolan ring is prone to hydrolysis under acidic or humid conditions. Store the compound in anhydrous environments (e.g., desiccators with silica gel) at 4°C. Avoid prolonged exposure to light, as the thienyl group may undergo photodegradation .

Advanced Research Questions

Q. How does the electronic interplay between the dioxolan and thienyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The dioxolan’s electron-donating effect stabilizes the thienyl ring’s π-system, enhancing its participation in Suzuki-Miyaura couplings. However, steric hindrance from the nonyl chain may limit accessibility to the thienyl C-5 position. Computational DFT studies (e.g., using Gaussian 16) are advised to map reactive sites .

Q. What contradictions exist in reported synthetic yields for analogous dioxolan-thienyl ketones, and how can they be resolved?

  • Answer : Discrepancies arise from solvent polarity and catalyst choice. For example, using DMF instead of dioxane in alkylation steps may inflate yields but introduce impurities. Reproduce results using standardized conditions (e.g., anhydrous dioxane, AlCl₃) and validate purity via HPLC-MS .

Q. Which advanced analytical techniques are suited for tracking degradation pathways of this compound under oxidative stress?

  • Answer :

  • LC-QTOF-MS : Identify degradation products (e.g., oxidized dioxolan rings or cleaved thienyl groups).
  • EPR spectroscopy : Detect radical intermediates during oxidation, particularly at the ketone moiety.
  • In situ FT-IR : Monitor real-time breakdown of functional groups under controlled oxidative conditions .

Q. How can computational modeling predict the compound’s potential as a ligand in catalytic systems?

  • Answer : Use molecular docking (AutoDock Vina) to simulate interactions with transition metals (e.g., Pd or Ru). Focus on the thienyl sulfur and ketone oxygen as potential binding sites. Compare results with experimental data from X-ray absorption spectroscopy (XAS) .

Methodological Guidance Table

Research Objective Recommended Techniques Key Considerations References
Synthesis OptimizationFriedel-Crafts acylation, TLCAvoid moisture; use anhydrous solvents
Structural ElucidationNMR, X-ray crystallographyCrystallize in ethyl acetate/hexane
Degradation AnalysisLC-QTOF-MS, EPRControl temperature and light exposure
Reactivity PredictionDFT, Molecular dockingValidate with experimental spectroscopy

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